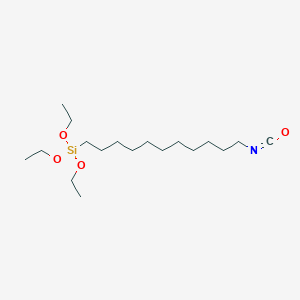
Triethoxy(11-isocyanatoundecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(11-isocyanatoundecyl)silane is an organosilicon compound with the molecular formula C_17H_35NO_4Si. It is a silane coupling agent that contains both an isocyanate group and triethoxysilane group. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(11-isocyanatoundecyl)silane can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecyltriethoxysilane with sodium azide to form 11-azidoundecyltriethoxysilane. This intermediate is then subjected to a Staudinger reduction to yield 11-aminoundecyltriethoxysilane. Finally, the amino group is reacted with phosgene or a similar reagent to introduce the isocyanate group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(11-isocyanatoundecyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The triethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively.
Substitution Reactions: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Addition Reactions: Common reagents include primary and secondary amines, alcohols, and water. These reactions are often conducted at room temperature or slightly elevated temperatures.
Substitution Reactions: Alkoxides or alcohols are used as reagents, and the reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Addition Reactions: Urea and urethane derivatives.
Substitution Reactions: Alkoxy-substituted silanes.
Applications De Recherche Scientifique
Triethoxy(11-isocyanatoundecyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization of enzymes.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability.
Mécanisme D'action
The mechanism of action of triethoxy(11-isocyanatoundecyl)silane involves the formation of covalent bonds between the silane and the substrate. The triethoxysilane group hydrolyzes to form silanols, which can then condense with hydroxyl groups on the substrate to form siloxane bonds. The isocyanate group reacts with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. These reactions result in the formation of a strong interfacial layer that enhances the adhesion and compatibility between different materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Similar to triethoxy(11-isocyanatoundecyl)silane but contains methoxy groups instead of ethoxy groups. It is used in similar applications but may have different reactivity and solubility properties.
Triethoxysilane: Lacks the isocyanate group and is primarily used as a reducing agent and in hydrosilylation reactions.
11-Isocyanatoundecyltrimethoxysilane: Contains trimethoxysilane groups instead of triethoxysilane groups, offering different hydrolysis and condensation properties.
Uniqueness
This compound is unique due to the presence of both triethoxysilane and isocyanate groups, allowing it to participate in a wide range of chemical reactions and form strong bonds with both organic and inorganic materials. This dual functionality makes it highly versatile and valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
144168-12-7 |
|---|---|
Formule moléculaire |
C18H37NO4Si |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
triethoxy(11-isocyanatoundecyl)silane |
InChI |
InChI=1S/C18H37NO4Si/c1-4-21-24(22-5-2,23-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18-20/h4-17H2,1-3H3 |
Clé InChI |
MXQDJCDGAJHEDN-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCCCCCN=C=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


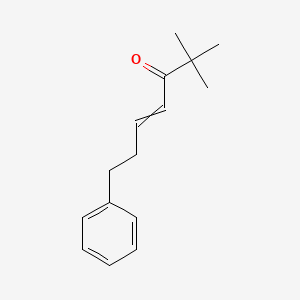
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

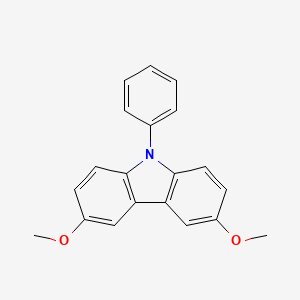
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

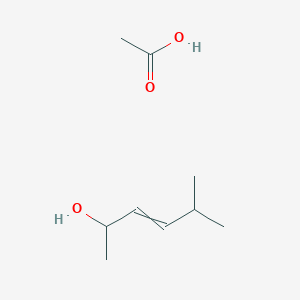
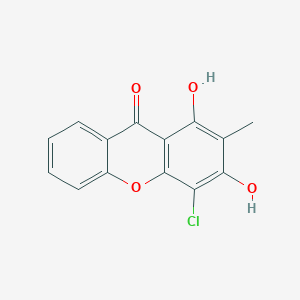
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
